N,N'-Di-t-butyl-trimethylenediamine

Übersicht

Beschreibung

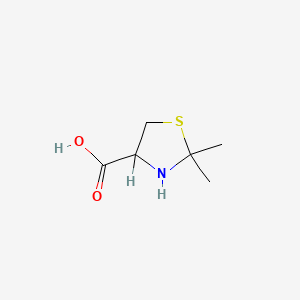

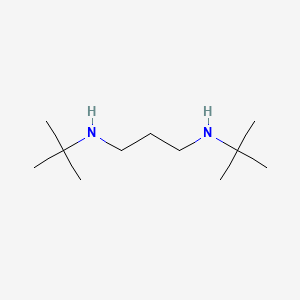

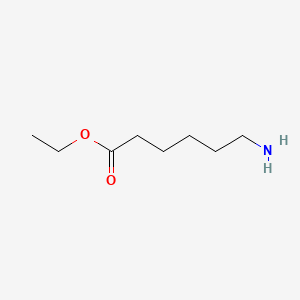

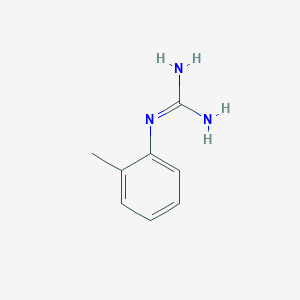

N,N’-Di-t-butyl-trimethylenediamine is an organic compound belonging to the class of diamines. It is characterized by the presence of two tert-butyl groups attached to a trimethylenediamine backbone. This compound is a colorless liquid with a strong odor and is commonly used in various industrial and scientific applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N,N’-Di-t-butyl-trimethylenediamine can be synthesized through the reaction of tert-butylamine with 1,3-dibromopropane under basic conditions. The reaction typically involves the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In industrial settings, the production of N,N’-Di-t-butyl-trimethylenediamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity N,N’-Di-t-butyl-trimethylenediamine suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

N,N’-Di-t-butyl-trimethylenediamine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can convert N,N’-Di-t-butyl-trimethylenediamine to its corresponding amines using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl groups can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents such as ether or THF under inert atmosphere.

Substitution: Various nucleophiles such as halides, alkoxides, or amines; reactions are performed in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Major Products Formed

Oxidation: Imines, nitriles

Reduction: Primary and secondary amines

Substitution: Compounds with new functional groups replacing the tert-butyl groups

Wissenschaftliche Forschungsanwendungen

N,N’-Di-t-butyl-trimethylenediamine has a wide range of applications in scientific research, including:

Chemistry: Used as a ligand in coordination chemistry to form stable complexes with transition metals

Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.

Industry: Utilized as an intermediate in the production of specialty chemicals, polymers, and materials with unique properties.

Wirkmechanismus

The mechanism of action of N,N’-Di-t-butyl-trimethylenediamine involves its ability to act as a nucleophile or ligand in various chemical reactions. The presence of the tert-butyl groups enhances the compound’s steric hindrance, making it a suitable ligand for forming stable complexes with metal ions. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. Additionally, the compound’s nucleophilic properties enable it to react with electrophiles, leading to the formation of new chemical bonds and functional groups.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N,N’-Di-tert-butylethylenediamine: Similar in structure but with an ethylenediamine backbone instead of trimethylenediamine.

1,3-Diaminopropane: A simpler diamine without the tert-butyl groups, used as a building block in organic synthesis.

N,N’-Di-tert-butyl-1,2-diaminoethane: Another related compound with a different backbone structure.

Uniqueness

N,N’-Di-t-butyl-trimethylenediamine is unique due to the presence of the tert-butyl groups, which provide steric hindrance and influence the compound’s reactivity and stability. This makes it particularly useful as a ligand in coordination chemistry and as an intermediate in the synthesis of complex molecules .

Eigenschaften

IUPAC Name |

N,N'-ditert-butylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H26N2/c1-10(2,3)12-8-7-9-13-11(4,5)6/h12-13H,7-9H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIMAFSFVBYEOTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCCCNC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H26N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10177217 | |

| Record name | N,N'-Di-t-butyl-trimethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22687-38-3 | |

| Record name | N,N'-Di-t-butyl-trimethylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022687383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-Di-t-butyl-trimethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does N,N'-Di-tert-butyl-1,3-propanediamine (DBPD) contribute to the formation of reactive copper-oxygen species, and what is the significance of these species in the context of the study?

A1: DBPD acts as a flexible secondary diamine ligand that coordinates to copper(I) ions. Upon reaction with dioxygen at low temperatures, the [(DBPD)Cu(I)]+ complex forms a side-on peroxide intermediate that mimics the oxygenated form of the enzyme tyrosinase []. This intermediate, upon reacting with phenols, leads to the formation of a highly reactive bis(μ-oxido)-bis-copper(III) species with bound phenolates. This species is significant because it plays a crucial role in the ortho-hydroxylation of the bound phenolates, a reaction of significant interest in bioinorganic chemistry and catalysis [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-Cyano-4,5-dimethyl-1-(2,4,6-trimethyl-phenyl)-1H-pyrrol-2-yl]-acetamide](/img/structure/B1348326.png)

![Methyl 3-[8,13-dibromo-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B1348333.png)

![4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B1348336.png)

![4-[2-(Diethylamino)ethoxy]aniline](/img/structure/B1348346.png)